N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-10-17(12(3)21)18(13(4)22)11(2)20(10)16-8-6-15(7-9-16)19-14(5)23/h6-9H,1-5H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYAWBPNAXHMJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358087 | |
| Record name | Acetamide, N-[4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112086-84-7 | |
| Record name | Acetamide, N-[4-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with appropriate acetylating agents under controlled conditions.
Substitution Reaction: The pyrrole derivative is then subjected to a substitution reaction with 4-bromoacetophenone to introduce the phenyl group.
Acetylation: The final step involves acetylation of the pyrrole ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide involves its
Biological Activity
N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide, with the CAS number 112086-84-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its anticancer and antimicrobial activities, and provides insights from various studies.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.363 g/mol
- Structure : The compound features a pyrrole ring substituted with acetyl groups and a phenyl acetamide moiety.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its selective cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 20 |
| MCF-7 | 24 |
| Normal H9c2 cells | No cytotoxicity |
The compound's mechanism involves the inhibition of specific enzymes related to cancer progression, similar to findings in other studies involving pyrrole derivatives .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising results against several bacterial strains and fungi. For instance, a comparative study highlighted the effectiveness of similar pyrrole derivatives against Aspergillus flavus and Escherichia coli:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Aspergillus flavus | 1000 µg/mL |
| Escherichia coli | 500 µg/mL |
These findings suggest that the compound may act through mechanisms such as disruption of cell membrane integrity or inhibition of nucleic acid synthesis .
The biological activity of this compound is attributed to its ability to interact with cellular targets. The acetyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and disrupting cellular processes. This mechanism is similar to other compounds in its class that have shown efficacy in modulating signaling pathways involved in cancer and microbial resistance .
Case Studies
- Study on Cancer Cell Lines : A study focused on the effects of this compound on HeLa cells demonstrated a dose-dependent reduction in cell viability. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
- Antifungal Activity Assessment : Another investigation assessed the antifungal potential of related pyrrole compounds against Fusarium oxysporum. The results indicated significant inhibition at concentrations lower than those required for traditional antifungal agents, suggesting a novel approach to treating fungal infections .
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and pharmacological differences between N-(4-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl)acetamide and its analogs:
Key Observations:
Substituent Impact on Target Specificity :
- HC-030031 and CHEM-5861528 feature purine-derived and alkyl chain substituents , respectively, which confer TRPA1 antagonism with moderate potency (IC50 4–10 μM) .
- The diacetylated pyrrole in the target compound introduces significant polarity and steric bulk, which may alter target binding compared to the planar purine moiety in HC-030031.
Pharmacokinetic Implications :
- The acetyl groups in the target compound could enhance solubility but reduce membrane permeability relative to HC-030031’s lipophilic purine scaffold.
- Methyl groups on the pyrrole may improve metabolic stability, a common strategy in drug design to prolong half-life.
Therapeutic Potential: HC-030031 demonstrates efficacy in reducing airway inflammation in asthma models .
Q & A
Q. Characterization Techniques :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., acetyl peaks at ~2.1–2.3 ppm; pyrrole protons at ~6.0–6.5 ppm) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N percentages (e.g., C: 60.75% calculated vs. 60.51% observed) .
Q. Table 1: Representative Reaction Conditions
Basic: How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?
Methodological Answer :
Hydrogen bonding is analyzed using graph set analysis , which categorizes interactions into motifs (e.g., chains, rings). Steps include:
X-ray Diffraction : Obtain single-crystal data (e.g., using SHELXL for refinement) .
Graph Set Notation : Apply Etter’s rules to classify donor-acceptor pairs (e.g., N–H···O=C as a D descriptor for chains) .
Software Tools : Use programs like Mercury (CCDC) to visualize and quantify bond distances/angles.
Q. Key Considerations :
- Directionality of H-bonds (e.g., angles >150° indicate strong interactions).
- Packing motifs (e.g., π-π stacking of phenyl rings vs. H-bonded layers) .
Advanced: What methodological considerations are critical when designing in vivo models to assess the compound’s analgesic effects?
Q. Methodological Answer :
Model Selection :
- Inflammatory Pain : Use formalin or Complete Freund’s Adjuvant (CFA) models to mimic TRPA1-mediated pain .
- Dosage : Optimize based on IC₅₀ values (e.g., 4–10 μM for TRPA1 inhibition) and pharmacokinetic profiles .
Validation Metrics :
- Behavioral Assays : Measure paw withdrawal latency (thermal/mechanical hyperalgesia).
- Biomarkers : Quantify inflammatory cytokines (IL-6, TNF-α) via ELISA .
Q. Table 2: Example In Vivo Protocol
| Parameter | Details |
|---|---|
| Model | CFA-induced inflammation (mouse) |
| Dose | 10 mg/kg (i.p., daily) |
| Endpoints | Mechanical allodynia (von Frey filaments), plasma cytokine levels |
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer :
Contradictions (e.g., varying IC₅₀ values) arise due to assay conditions or model specificity. Mitigation strategies:
Standardization :
- Use consistent cell lines (e.g., HEK293-TRPA1 for in vitro assays) .
- Control buffer pH and temperature (TRPA1 is pH-sensitive) .
Cross-Validation :
- Combine electrophysiology (patch-clamp) and calcium imaging to confirm ion channel modulation .
- Replicate in multiple models (e.g., murine vs. humanized systems).
Q. Table 3: Comparative Bioactivity Analysis
| Study | Assay Type | IC₅₀ (μM) | Notes |
|---|---|---|---|
| A | Calcium flux (HEK293) | 4.2 | High Cl⁻ concentration |
| B | Electrophysiology (DRG neurons) | 10.1 | Native tissue variability |
Advanced: How can SHELX programs improve the accuracy of X-ray crystallographic refinement for this compound?
Methodological Answer :
SHELXL enhances refinement via:
Twinned Data Handling : Use TWIN/BASF commands for non-merohedral twinning .
Hydrogen Bond Restraints : Apply DFIX instructions to fix bond distances (e.g., N–H···O=C = 2.8–3.0 Å) .
Validation Tools : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .
Q. Workflow Example :
- Data collection: Bruker D8 Venture (Mo Kα).
- SHELXL refinement: Iterative cycles with isotropic/anisotropic displacement parameters .
Advanced: What strategies optimize the analysis of intermolecular interactions for crystal engineering applications?
Q. Methodological Answer :
Hirshfeld Surface Analysis : Maps molecular contacts (e.g., red regions = H-bond donors/acceptors) .
Energy Frameworks (CrystalExplorer) : Quantify interaction energies (e.g., dispersion vs. electrostatic contributions) .
Thermal Stability Tests : Correlate H-bond density with melting points (e.g., higher H-bond networks → elevated mp) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
